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molecular formula C9H20N2O B8805775 1-(5-Hydroxypentyl)piperazine

1-(5-Hydroxypentyl)piperazine

Cat. No. B8805775
M. Wt: 172.27 g/mol
InChI Key: JQOBQNAVHUEQPB-UHFFFAOYSA-N
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Patent
US09428496B2

Procedure details

Ethyl 4-(5-hydroxypentyl)piperazinecarboxylate (10.87 g, 65.09 mmol), 10% aqueous sodium hydroxide solution (150 mL) and ethanol (150 mL) were placed in a 500 mL round-bottomed flask, and heated under reflux with stirring overnight; the reaction system was cooled down to room temperature, and the solvent was distilled off under reduced pressure, to obtain a pale yellow oil; to the oil, 200 ml of saturated brine was added, followed by extraction with dichloromethane (5×200 mL); the resulting extract was dried with Na2SO4, filtered, and concentrated to obtain a pale yellow oil 9.69 g, yield 86.5% (which was directly used in the next step reaction).
Name
Ethyl 4-(5-hydroxypentyl)piperazinecarboxylate
Quantity
10.87 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
86.5%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][N:7]1[CH2:12][CH2:11][N:10](C(OCC)=O)[CH2:9][CH2:8]1.[OH-].[Na+].C(O)C>[Cl-].[Na+].O>[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1 |f:1.2,4.5.6|

Inputs

Step One
Name
Ethyl 4-(5-hydroxypentyl)piperazinecarboxylate
Quantity
10.87 g
Type
reactant
Smiles
OCCCCCN1CCN(CC1)C(=O)OCC
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
brine
Quantity
200 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a pale yellow oil
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with dichloromethane (5×200 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCCCCCN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.69 g
YIELD: PERCENTYIELD 86.5%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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